molecular formula C12H11N3O B5731408 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone

3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone

Cat. No. B5731408
M. Wt: 213.23 g/mol
InChI Key: JCKFWGUZPODCQJ-HNBAAQFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, also known as FAPH, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is an organic ligand that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the binding of the compound to metal ions in biological systems. This binding can lead to changes in the biochemical and physiological processes of cells, which can then be studied to gain a better understanding of various biological phenomena.
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the levels of reactive oxygen species in cells. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have neuroprotective effects, making it a promising tool for the study of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments is its versatility. This compound can be used in a variety of applications, including as a ligand for metal ions, a fluorescent probe, and a therapeutic agent. However, one limitation of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, including the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments, as well as its potential toxicity and safety concerns.

Synthesis Methods

The synthesis of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone involves a multi-step process that begins with the reaction of 2-pyridinylhydrazine with 3-(2-furyl)acrylaldehyde. This reaction results in the formation of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, which can then be purified and used in scientific research applications.

Scientific Research Applications

3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been used in a variety of scientific research applications, including as a ligand for metal ions and as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have potential as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-8-13-12(7-1)15-14-9-3-5-11-6-4-10-16-11/h1-10H,(H,13,15)/b5-3+,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKFWGUZPODCQJ-HNBAAQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine

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